3'-Isopropyl-2-nitrobenzanilide
Description
(Hypothetical section based on standard benzanilide chemistry)
- Structure: Benzanilide backbone with a nitro group at position 2 and an isopropyl group at the 3' position of the aniline ring.
- Applications: Potential use as an intermediate in agrochemicals, pharmaceuticals, or materials science.
- Synthesis: Likely synthesized via nitration of isopropyl-substituted benzanilide precursors.
Properties
Molecular Formula |
C16H16N2O3 |
|---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
2-nitro-N-(3-propan-2-ylphenyl)benzamide |
InChI |
InChI=1S/C16H16N2O3/c1-11(2)12-6-5-7-13(10-12)17-16(19)14-8-3-4-9-15(14)18(20)21/h3-11H,1-2H3,(H,17,19) |
InChI Key |
KOAUNXHOAQTYSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
(Example framework for comparative analysis)
Research Findings
(Hypothetical data based on nitrobenzanilide analogs)
- Reactivity : Nitro groups at position 2 enhance electrophilic substitution reactions compared to para-substituted analogs .
- Biological Activity : Isopropyl groups may improve lipophilicity, impacting bioavailability in drug candidates .
Limitations and Recommendations
- Critical Gap: No valid evidence for 3'-Isopropyl-2-nitrobenzanilide was provided. The single reference () discusses an unrelated compound.
- Next Steps : Consult databases like SciFinder, Reaxys, or USPTO patents for targeted data. Cross-validate findings with experimental studies or manufacturer specifications.
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